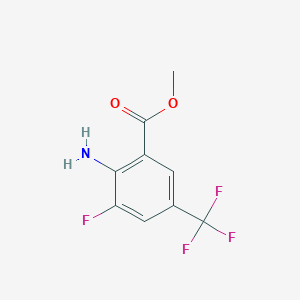

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C9H7F4NO2 |

|---|---|

Molecular Weight |

237.15 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 |

InChI Key |

DPWXAZXVYWXYAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

A common precursor for the trifluoromethyl moiety is 3-fluoro-5-(trifluoromethyl)phenyl derivatives, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This compound can be converted into useful intermediates like 3-fluoro-5-trifluoromethylphenylboronic acid via Grignard reaction and subsequent boronation:

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| Formation of Grignard reagent | Magnesium turnings, iodine, tetrahydrofuran (THF), 45 °C | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene is converted to the Grignard reagent by slow addition and gentle reflux | Not specified |

| Boronation | Trimethyl borate at -78 °C in THF | The Grignard reagent is reacted with trimethyl borate to yield 3-fluoro-5-trifluoromethylphenylboronic acid after acidic workup | 57% (3.3 g) |

This intermediate is crucial for further palladium-catalyzed cross-coupling reactions to introduce the amino and ester functionalities.

Amination and Esterification

The amino group introduction at the 2-position often involves nitration followed by reduction or direct amination of halogenated intermediates. Esterification to form the methyl ester is typically conducted by refluxing the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| Esterification | Methanol, concentrated sulfuric acid, reflux, 18 h | Conversion of 2-amino-3-fluoro-5-(trifluoromethyl)benzoic acid to methyl ester | 94% |

| Amination (general) | Reduction of nitro intermediates or palladium-catalyzed amination | Introduction of amino group at 2-position | Not explicitly quantified |

The esterification step is critical for obtaining the methyl ester functional group, which stabilizes the compound and modulates its solubility and reactivity.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki coupling, are employed to assemble the aromatic ring with the trifluoromethyl and fluorine substituents, as well as to introduce amino functionalities via boronic acid intermediates.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, THF, reflux at 80 °C, 24 h | Coupling of arylboronic acid with halogenated aromatic compounds to form substituted benzoates | 57% |

This method allows for high regioselectivity and functional group tolerance, essential for the complex substitution pattern of the target molecule.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| 1 | Grignard Formation and Boronation | Mg, I2, THF, 45 °C; trimethyl borate, -78 °C | Preparation of 3-fluoro-5-trifluoromethylphenylboronic acid intermediate | 57 |

| 2 | Palladium-Catalyzed Suzuki Coupling | Pd(PPh3)4, Na2CO3 (aq), THF, reflux 80 °C, 24 h | Coupling to assemble aromatic ring with substituents | 57 |

| 3 | Esterification | Methanol, conc. H2SO4, reflux 18 h | Formation of methyl ester from corresponding acid | 94 |

| 4 | Amination | Reduction of nitro group or direct amination | Introduction of amino group at 2-position | Not specified |

Notes on Reaction Conditions and Optimization

- Temperature control: Low temperatures (-78 °C) are critical during boronation to prevent side reactions.

- Catalyst choice: Tetrakis(triphenylphosphine)palladium(0) is preferred for cross-coupling due to its high activity and selectivity.

- Acid catalysis: Esterification requires strong acid and prolonged reflux to drive the reaction to completion.

- Purification: Silica gel chromatography and HPLC are commonly used to purify intermediates and the final product.

Research Findings and Industrial Relevance

The described synthetic methods are supported by experimental data from multiple sources, demonstrating reproducible yields and purity suitable for research and potential scale-up. The compound's unique substitution pattern, including trifluoromethyl and fluorine groups, imparts desirable chemical properties, making it a valuable intermediate or target molecule in pharmaceutical and material sciences.

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The position and type of substituents significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Impact of Functional Groups

- Amino Group (NH₂): Enhances hydrogen-bonding capacity, improving interactions in biological systems (e.g., enzyme binding). Its presence at position 2 is conserved in many analogs .

- Fluoro vs. Chloro: Fluoro’s small size and high electronegativity increase polarity and metabolic stability compared to chloro. For instance, Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate may exhibit lower solubility due to Cl’s larger van der Waals radius.

- Trifluoromethyl (CF₃) : A strong electron-withdrawing group that stabilizes the aromatic ring and enhances resistance to oxidative degradation. Present in all compared compounds.

Research Findings and Inferences

- Solubility Trends : Fluoro-substituted analogs (e.g., target compound, CAS 1805457-70-8 ) likely exhibit higher solubility in polar solvents compared to chloro-substituted derivatives due to F’s electronegativity.

- Stability : The CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against nucleophilic attack, a feature shared across all compared compounds .

- Biological Activity: The amino-fluoro-CF₃ combination in the target compound may enhance binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents.

Biological Activity

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a trifluoromethyl group. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula : C₉H₈F₄N O₂

- Molecular Weight : Approximately 237.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for hydrogen bonding with biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The amino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.

- Photoactivity : Preliminary studies suggest that exposure to light may induce structural changes in the compound, which could be leveraged in phototherapy applications.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains.

- Anticancer Potential : Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Potential inhibition of cancer cell growth |

| Enzyme Inhibition | Modulation of enzyme activity observed in preliminary assays |

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in MDPI explored the antimicrobial efficacy of various fluorinated compounds, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . -

Anticancer Research :

In vitro studies highlighted the compound's ability to inhibit the proliferation of human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a dual mechanism of action that could be further explored for therapeutic applications . -

Enzyme Interaction Studies :

Research focusing on enzyme interactions has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting metabolic disorders .

Q & A

Q. Role in agrochemical intermediate synthesis (e.g., fluralaner analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.